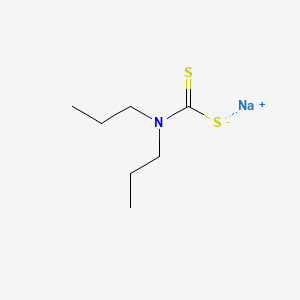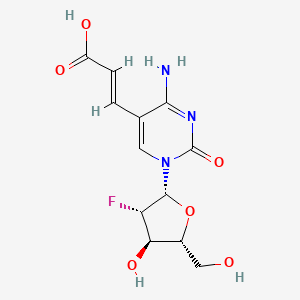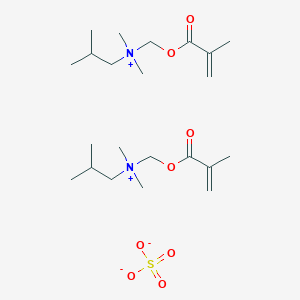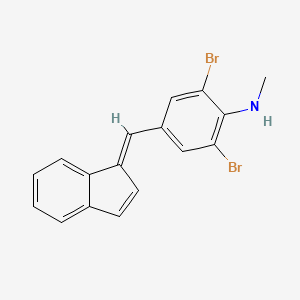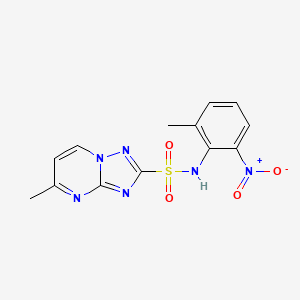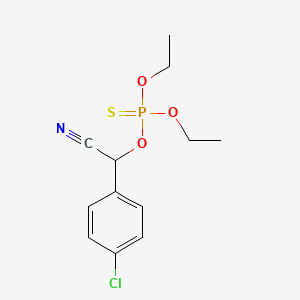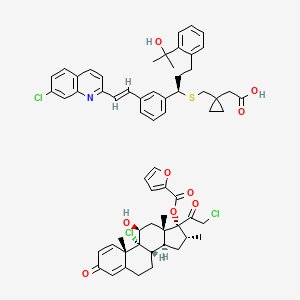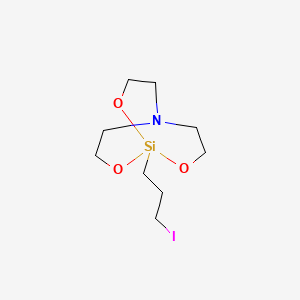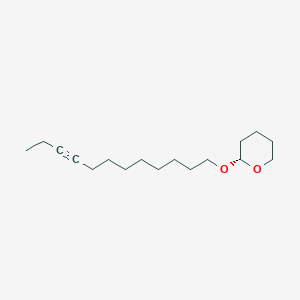
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom This specific compound is characterized by the presence of a dodecynyloxy group attached to the tetrahydropyran ring
Preparation Methods
The synthesis of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with an appropriate alkyne under specific conditions. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a versatile method that tolerates various substitution patterns and functional groups . Another approach involves the use of cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives with high yield and stereoselectivity . Industrial production methods often rely on these catalytic processes to ensure high efficiency and yield.
Chemical Reactions Analysis
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and other metal-based catalysts. For example, the compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols. Substitution reactions often involve the replacement of the dodecynyloxy group with other functional groups, leading to the formation of diverse products. These reactions are typically carried out under mild conditions to preserve the integrity of the tetrahydropyran ring.
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of other compounds, including natural products and pharmaceuticals. In biology, it is used in the study of cellular membranes and their interactions with various biochemical pathways. In medicine, the compound’s derivatives have shown promise in the development of new therapeutic agents. Additionally, its unique structure makes it valuable in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is not fully understood. it is believed that the compound interacts with cellular membranes and alters their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence membrane fluidity and permeability.
Comparison with Similar Compounds
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can be compared with other similar compounds, such as 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro- and tetrahydro-2-(2-propynyloxy)-2H-pyran . These compounds share a similar tetrahydropyran ring structure but differ in the length and nature of the alkyne substituent. The uniqueness of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- lies in its specific dodecynyloxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in organic synthesis and pharmaceuticals.
Conclusion
2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in modern chemistry and biology.
Properties
CAS No. |
50816-21-2 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(2R)-2-dodec-9-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2,5-16H2,1H3/t17-/m0/s1 |
InChI Key |
NMVNIBLRAWKODI-KRWDZBQOSA-N |
Isomeric SMILES |
CCC#CCCCCCCCCO[C@@H]1CCCCO1 |
Canonical SMILES |
CCC#CCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




